molecular formula C11H10ClN3O B13873696 3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one

3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one

Cat. No.: B13873696
M. Wt: 235.67 g/mol
InChI Key: ISZORCQTOBBIJC-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a methyl group attached to a pyridazinone ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 3-amino-6-methylpyridazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity. The methyl group can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-6-methylpyridazin-4-one
  • 3-Amino-1-(3-bromophenyl)-6-methylpyridazin-4-one
  • 3-Amino-1-(3-fluorophenyl)-6-methylpyridazin-4-one

Uniqueness

3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for further modifications. Additionally, the combination of the amino and methyl groups enhances its potential as a pharmacologically active molecule.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one

InChI

InChI=1S/C11H10ClN3O/c1-7-5-10(16)11(13)14-15(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H2,13,14)

InChI Key

ISZORCQTOBBIJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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